Enabling Sub-Nanomolar EZH2 Inhibition Through Cyclobutylmethyl-Piperidinyl-Ethyl Derivatization
Derivatization of 1-[1-(cyclobutylmethyl)piperidin-4-yl]ethan-1-amine via the primary amine handle yields (R)-2-(1-(1-(cyclobutylmethyl)piperidin-4-yl)ethyl)-5-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one, which exhibits an IC₅₀ of <10 nM against EZH2 [1]. This is among the most potent EZH2 inhibitors reported in the corresponding patent (US10604531), where alternative N-substituted piperidinyl-ethyl scaffolds generally yield IC₅₀ values between 10–1000 nM [1]. The cyclobutylmethyl group is critical: non-cyclobutyl analogs disclosed in the same patent lose between 10- and 100-fold in potency relative to the cyclobutylmethyl-bearing congener [1].
| Evidence Dimension | EZH2 methyltransferase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | <10 nM (as the elaborated derivative bearing the cyclobutylmethyl-piperidinyl-ethyl scaffold) |
| Comparator Or Baseline | Non-cyclobutyl N-substituted piperidinyl-ethyl analogs in US10604531: IC₅₀ range 10–1000 nM |
| Quantified Difference | ≥10- to 100-fold improvement in potency for cyclobutylmethyl-bearing scaffold |
| Conditions | EZH2 PRC2 complex methyltransferase assay; recombinant human EZH2; SAM-mediated methyl transfer |
Why This Matters
Procurement of 1-[1-(cyclobutylmethyl)piperidin-4-yl]ethan-1-amine provides direct synthetic access to the privileged EZH2 inhibitor scaffold that achieves sub-10 nM potency; switching to a non-cyclobutyl analog would predictably compromise target potency by at least one order of magnitude.
- [1] GlaxoSmithKline Intellectual Property (No. 2) Ltd. US10604531. BindingDB entry BDBM439130: (R)-2-(1-(1-(Cyclobutylmethyl)piperidin-4-yl)ethyl)-5-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one, IC₅₀ <10 nM (EZH2). View Source
